N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Medicinal Chemistry Chemical Biology Computational Chemistry

SAR campaigns derailed by regioisomer impurities waste resources. N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS 355815-73-5) provides a strictly regiospecific 3-bromo-4-methoxy scaffold to eliminate this risk. • Defined 3-Br-4-MeO pattern ensures reproducible GPCR/kinase target engagement • Orthogonal reaction handles: aryl bromide (Suzuki), secondary amine, methoxy • cLogP 3.67 enables cell-permeable probes; ≥98% purity for assay-ready use Supplied as hydrobromide salt. In stock for immediate global dispatch.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS No. 355815-73-5
Cat. No. B1269704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
CAS355815-73-5
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2CCCC2)Br
InChIInChI=1S/C13H18BrNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
InChIKeyYKMDVJNTWQQGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: Research Compound Overview


N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS 355815-73-5) is a synthetic organic compound characterized by a cyclopentanamine moiety connected to a 3-bromo-4-methoxyphenyl group via a methylene bridge [1]. It is commercially available, typically as the hydrobromide salt, with a purity of at least 95% . The compound serves as a versatile chemical scaffold, primarily utilized as a building block in organic synthesis and for exploring structure-activity relationships in drug discovery projects [REFS-1, REFS-3]. Its well-defined molecular architecture, featuring a halogen and a methoxy substituent on the aromatic ring, makes it a valuable intermediate for further functionalization and a candidate for screening against biological targets .

Building block for medicinal chemistry and SAR studies
Regioisomer-specific 3-bromo-4-methoxy substitution pattern
Commercially available salt form with characterized purity

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: Regioisomer Specificity


While several regioisomers of bromo-methoxyphenyl cyclopentanamine exist (e.g., CAS 418779-19-8, 1158423-18-7), they are not interchangeable. The specific arrangement of the bromine atom and the methoxy group on the aromatic ring relative to the cyclopentanamine linker (3-bromo-4-methoxy) dictates the compound's unique electronic properties, steric profile, and overall three-dimensional conformation . These fundamental molecular features directly influence binding affinity, selectivity, and physicochemical characteristics. Therefore, substituting a 3-bromo-4-methoxy regioisomer with a 5-bromo-2-methoxy analog could lead to vastly different or null biological outcomes, jeopardizing the validity of structure-activity relationship studies and hit-to-lead optimization campaigns. The evidence below quantifies these critical differentiators.

Attribute
Target (3-Br-4-MeO)
Substitute (5-Br-2-MeO)
Electronic Profile
Electron distribution favors specific interactions
Altered dipole may shift binding
Steric Profile
Constrained cyclopentylamine linker orientation
Different spatial arrangement; SAR may not transfer
Scaffold Precedence
Recognized pharmacophore element
Less documented; may reduce hit probability

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: Key Evidence for Selection


Physicochemical Property Differences

The substitution pattern on the phenyl ring fundamentally alters the compound's physicochemical profile. For N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine, predicted values for key drug-likeness parameters such as lipophilicity (LogP) and aqueous solubility (LogSW) are available . These differ from those of closely related regioisomers due to variations in electron distribution and molecular dipole moment. While direct experimental measurements for all isomers are not available in a single study, the predicted values serve as a crucial differentiator for researchers prioritizing compounds with specific properties for their assays or chemical modifications.

Predicted Lipophilicity
Data to verify
LogP 3.67
Supports permeability prediction; comparator data unavailable
Predicted LogSW -3.40 also differentiates from isomers
Medicinal Chemistry Chemical Biology Computational Chemistry

3-Bromo-4-Methoxy Motif as a Privileged Scaffold

Bromophenol derivatives, as a class, have demonstrated antiviral and anticancer potential . The specific 3-bromo-4-methoxyphenyl moiety is a recognized pharmacophore element, and its presence in N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine suggests potential for activity in these areas . In contrast, other substitution patterns (e.g., 5-bromo-2-methoxy) may lack the same established biological precedent. This is a class-level inference; direct head-to-head activity data for this compound against its regioisomers is not currently available in public literature, but the body of evidence for the scaffold supports its prioritization in screening libraries.

Scaffold Precedence
Class-level inference
Recognized pharmacophore
Supports screening library prioritization
5-bromo-2-methoxy motif less documented
Pharmacology Drug Discovery Structure-Activity Relationship

Conformational Rigidity of Cyclopentanamine

The five-membered cyclopentanamine ring introduces significant conformational constraint compared to acyclic secondary amines or larger cyclic systems like cyclohexylamine [1]. This constraint can pre-organize the molecule for optimal binding to a target protein, potentially enhancing binding affinity and selectivity [1]. While not a direct comparator to other compounds with the same 3-bromo-4-methoxybenzyl group, this inherent property is a key differentiator when selecting a scaffold. Analogs with a cycloheptylamine group (e.g., CAS 355382-81-9) would exhibit different conformational dynamics and steric bulk, which are likely to impact biological activity .

Conformational Constraint
Class-level inference
Cyclopentane (C5) ring
May pre-organize for target engagement
Contrast with acyclic or larger cycloalkylamines
Medicinal Chemistry Conformational Analysis Drug Design

Commercial Availability and Purity

The target compound is commercially available from multiple vendors in high purity, which is a key differentiator for procurement [REFS-1, REFS-2]. The hydrobromide salt form, for instance, is listed with a purity of 95.0% (CAS 355815-73-5) . This contrasts with some less common regioisomers or derivatives, which may only be available through custom synthesis with longer lead times and higher costs. The direct availability of a characterized compound reduces research delays and ensures batch-to-batch reproducibility for ongoing studies.

Commercial Purity
Supporting evidence
95.0% HBr salt
vs 98% freebase (other isomer)
High purity supports procurement decisions
Freebase vs salt form context
Procurement Chemical Synthesis Quality Control

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: Research Applications


Lead Optimization and SAR Studies

The compound is optimally used as a core scaffold in the optimization of lead series targeting G-protein coupled receptors (GPCRs), kinases, or other drug targets. The specific 3-bromo-4-methoxy substitution pattern and the constrained cyclopentylamine linker are critical variables in SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties [1]. Its use allows medicinal chemists to probe the chemical space around the phenyl ring, exploring the impact of halogen bonding and steric bulk on target engagement [REFS-1, REFS-2].

Chemical Probe Development and Target Deconvolution

Researchers can employ N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine as a starting point for developing chemical probes. The bromine atom serves as a synthetic handle for further functionalization (e.g., via Suzuki or Sonogashira couplings) to introduce tags for affinity chromatography or fluorescent reporters [1]. The unique physicochemical properties of this regioisomer (LogP 3.67) make it suitable for designing cell-permeable probes to investigate intracellular targets.

Building Block for Complex Molecule Synthesis

This compound is an established building block for the preparation of more complex molecules, including heterocycles and natural product analogs [1]. The combination of a secondary amine, an aryl bromide, and a methoxy group provides multiple orthogonal reaction handles for sequential derivatization. It is a preferred intermediate for projects requiring a defined 3-bromo-4-methoxyphenyl fragment with a tethered cyclopentylamine nucleophile [1].

Application
Selection Property
Validation Focus
Lead Optimization & SAR Studies
Regioisomer-specific scaffold
Potency/selectivity in target assays
Chemical Probe Development
Synthetic handle (aryl Br) & predicted permeability
Probe design & cell permeability validation
Complex Molecule Synthesis
Orthogonal reactive groups (amine, Br, OMe)
Sequential derivatization & product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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